molecular formula C22H23N5O4 B11617559 7-(3,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11617559
M. Wt: 421.4 g/mol
InChI Key: DLWTUUCSSZYERU-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-2-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes multiple methoxy groups and a triazolopyrimidine core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-2-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final coupling: The final step involves coupling the triazolopyrimidine core with the methoxy-substituted phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of acyl or alkyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

    Material Science: Potential use in the development of novel materials with unique electronic properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: Potential use in developing drugs for various diseases due to its unique structure and biological activity.

    Diagnostics: Use in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their activity.

    Receptor Binding: Interacting with specific receptors, modulating their activity.

    Pathway Modulation: Affecting biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
  • 7-(3,4-DIMETHOXYPHENYL)-2-(3-METHOXYPHENYL)-5-ETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Uniqueness

  • Structural Variations : The presence of different substituents on the aromatic rings and the triazolopyrimidine core.
  • Biological Activity : Unique biological activities due to specific structural features.
  • Chemical Reactivity : Different reactivity patterns based on the substituents present.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-12-18(20(23)28)19(13-8-9-16(30-3)17(11-13)31-4)27-22(24-12)25-21(26-27)14-6-5-7-15(10-14)29-2/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26)

InChI Key

DLWTUUCSSZYERU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)N

Origin of Product

United States

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